
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide is a useful research compound. Its molecular formula is C23H16ClFN2O5S and its molecular weight is 486.9. The purity is usually 95%.
BenchChem offers high-quality 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide belongs to a class of compounds known for their varied biological activities. Research into similar compounds has shown potential antimicrobial, anticancer, and enzyme inhibition properties. For example, studies have synthesized and evaluated sulfonamide derivatives for their cytotoxic activity against different cancer cell lines, with some compounds exhibiting potent activity and selectivity towards certain types of cancer cells. These findings suggest that modifications to the sulfonamide group, as seen in the compound of interest, could lead to significant therapeutic applications (Cumaoğlu et al., 2015; Ghorab et al., 2015).
Chemical Synthesis and Modification
The compound's structure, featuring a quinoline core substituted with sulfonyl and benzyl groups, is amenable to chemical modifications that can enhance its biological activity. Research into similar structures has demonstrated the synthesis of bioactive molecules with fluoro substitutions and sulphonamido groups, showcasing the versatility of these frameworks for generating compounds with enhanced antimicrobial and anti-inflammatory activities (Patel et al., 2009). Additionally, the incorporation of sulfonyl groups has been shown to facilitate the synthesis of compounds with pro-apoptotic effects in cancer cells, indicating a potential route for the development of anticancer agents (Cumaoğlu et al., 2015).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide' involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-fluorobenzylamine to form the intermediate 4-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)benzenesulfonamide. This intermediate is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzenesulfonyl chloride", "4-fluorobenzylamine", "4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid" ], "Reaction": [ "Step 1: 4-chlorobenzenesulfonyl chloride is reacted with 4-fluorobenzylamine in the presence of a base such as triethylamine to form 4-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)benzenesulfonamide.", "Step 2: 4-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)benzenesulfonamide is then reacted with 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product '3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide'." ] } | |
CAS RN |
892738-72-6 |
Product Name |
3-((4-chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxamide |
Molecular Formula |
C23H16ClFN2O5S |
Molecular Weight |
486.9 |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]-4-hydroxy-2-oxo-1H-quinoline-7-carboxamide |
InChI |
InChI=1S/C23H16ClFN2O5S/c24-15-4-8-17(9-5-15)33(31,32)21-20(28)18-10-3-14(11-19(18)27-23(21)30)22(29)26-12-13-1-6-16(25)7-2-13/h1-11H,12H2,(H,26,29)(H2,27,28,30) |
InChI Key |
UPXXGGMXIPLGPM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=C(C(=O)N3)S(=O)(=O)C4=CC=C(C=C4)Cl)O)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[1-(1,1-Dioxothiolan-3-yl)pyrazol-3-yl]-1-phenylpyridazin-4-one](/img/structure/B2884113.png)
![N-[[(2R,3S)-3-Methyl-2,3-dihydro-1-benzofuran-2-yl]methyl]prop-2-enamide](/img/structure/B2884114.png)
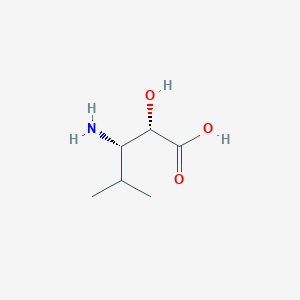
![6-Amino-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B2884117.png)
![N-3-pyridinyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Urea](/img/structure/B2884119.png)
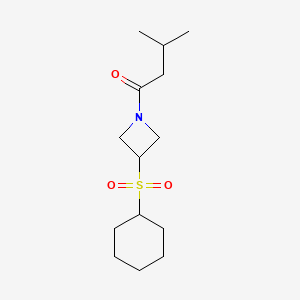
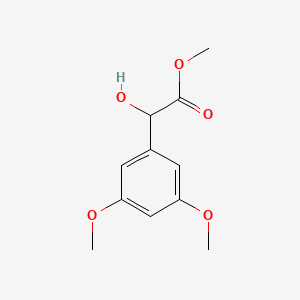
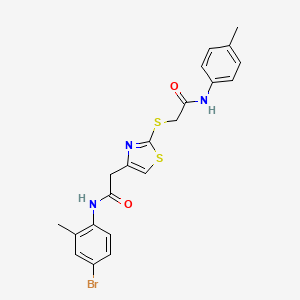
![3-[1-benzoyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2884126.png)
![(E)-4-(Dimethylamino)-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]but-2-enamide](/img/structure/B2884129.png)
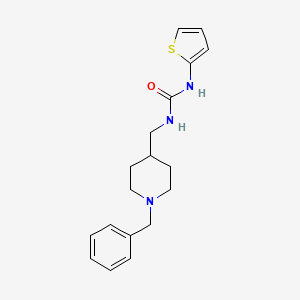

![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)